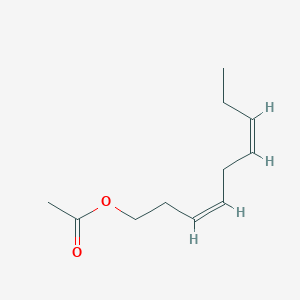

(Z,Z)-3,6-nonadienyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(Z,Z)-3,6-Nonadienyl acetate is an organic compound characterized by its unique structure, which includes two double bonds in the Z configuration and an acetate functional group. This compound is often found in nature as a component of pheromones in various insects, playing a crucial role in communication and mating behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z,Z)-3,6-nonadienyl acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,5-hexadiene and acetic anhydride.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a series of reactions, including hydroboration-oxidation to introduce hydroxyl groups.

Acetylation: The intermediate is then acetylated using acetic anhydride in the presence of a catalyst like pyridine to form the acetate ester.

Purification: The final product is purified using techniques such as distillation or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as:

Catalytic Hydrogenation: Using catalysts to selectively hydrogenate specific bonds.

Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and catalyst concentration to maximize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z,Z)-3,6-Nonadienyl acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed for substitution reactions.

Major Products

Oxidation: Produces nonadienal or nonadienoic acid.

Reduction: Yields nonanyl acetate.

Substitution: Results in compounds like nonadienyl alcohol or nonadienyl amine.

Scientific Research Applications

Chemistry

In chemistry, (Z,Z)-3,6-nonadienyl acetate is used as a model compound to study reaction mechanisms and stereochemistry due to its unique double bond configuration.

Biology

In biological research, this compound is significant for its role in insect pheromones. It is used to study insect behavior, mating patterns, and communication.

Medicine

While not directly used in medicine, the study of this compound contributes to the development of pest control methods, which can indirectly benefit public health by reducing the spread of insect-borne diseases.

Industry

In the industrial sector, this compound is used in the formulation of pheromone traps for pest control, particularly in agriculture to manage insect populations.

Mechanism of Action

The mechanism of action of (Z,Z)-3,6-nonadienyl acetate primarily involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of neural signals that result in behavioral responses such as attraction or mating.

Comparison with Similar Compounds

Similar Compounds

(Z,Z)-3,6-Nonadien-1-ol: Similar structure but with a hydroxyl group instead of an acetate group.

(E,Z)-3,6-Nonadienyl acetate: Similar structure but with one double bond in the E configuration.

(Z,Z)-3,6-Nonadienal: Similar structure but with an aldehyde group instead of an acetate group.

Uniqueness

(Z,Z)-3,6-Nonadienyl acetate is unique due to its specific double bond configuration and functional group, which confer distinct chemical properties and biological activities. Its role in insect pheromones makes it particularly valuable for ecological and behavioral studies.

Properties

CAS No. |

83334-93-4 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

[(3Z,6Z)-nona-3,6-dienyl] acetate |

InChI |

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4-,8-7- |

InChI Key |

CMNKZQXSZSHGNF-UTOQUPLUSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\CCOC(=O)C |

Canonical SMILES |

CCC=CCC=CCCOC(=O)C |

density |

0.899-0.915 |

physical_description |

Colorless liquid; Fruity aroma |

solubility |

Partially soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![acetic acid;hexanedioic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide;urea](/img/structure/B12773053.png)

![[3-(3-phenoxypropylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12773070.png)